molecular formula C20H18N2O2 B12339778 N,N-Dibenzyl-3-nitroaniline CAS No. 29103-51-3

N,N-Dibenzyl-3-nitroaniline

Cat. No.: B12339778
CAS No.: 29103-51-3
M. Wt: 318.4 g/mol
InChI Key: DRBODBSEJPJTGK-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The compound’s structure includes a benzenemethanamine core with a nitrophenyl and a phenylmethyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- typically involves the reaction of benzenemethanamine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting various biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-(4-nitrophenyl)-N-(phenylmethyl)-
  • Benzenemethanamine, N-(2-nitrophenyl)-N-(phenylmethyl)-
  • Benzenemethanamine, N-(3-nitrophenyl)-N-(methyl)-

Uniqueness

Benzenemethanamine, N-(3-nitrophenyl)-N-(phenylmethyl)- is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Properties

CAS No.

29103-51-3

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N,N-dibenzyl-3-nitroaniline

InChI

InChI=1S/C20H18N2O2/c23-22(24)20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2

InChI Key

DRBODBSEJPJTGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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